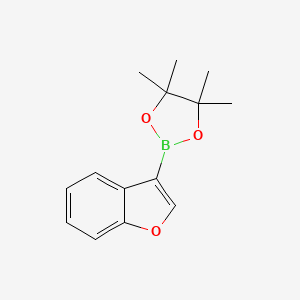

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 796851-30-4) is a boronate ester featuring a benzofuran moiety fused to a pinacol boronate group. This compound is part of a broader class of aryl dioxaborolanes, which are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The benzofuran core introduces aromatic and heterocyclic characteristics, making it valuable in medicinal chemistry and materials science.

特性

IUPAC Name |

2-(1-benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWDWMBIBSINSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656417 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796851-30-4 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-3-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide array of biological activities. They are often used in the field of drug discovery, especially in the search for efficient antimicrobial candidates.

Mode of Action

It’s known that benzofuran derivatives can interact with various targets to exert their biological effects. For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis.

Biochemical Pathways

Benzofuran derivatives have been shown to influence a variety of biological pathways due to their diverse pharmacological activities.

Pharmacokinetics

The pharmacokinetic properties of benzofuran derivatives can vary widely depending on their specific structures.

生物活性

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for various biological interactions, making it a subject of interest in pharmacological studies. This article reviews the biological activity of this compound based on recent research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 796851-30-4

- Molecular Formula : C14H17BO3

- Molecular Weight : 244.1 g/mol

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. The boron atom in the dioxaborolane structure plays a crucial role in its interaction with hydroxyl groups in sugars and other biomolecules. This interaction can lead to inhibition of certain enzymes and modulation of biological pathways.

Antioxidant Activity

Research indicates that boron-containing compounds exhibit significant antioxidant properties. The presence of the benzofuran moiety enhances this activity by stabilizing free radicals. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress .

Enzyme Inhibition

Studies have demonstrated that this compound acts as an inhibitor of specific enzymes:

- CYP Enzymes : It has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes. This inhibition can affect drug metabolism and pharmacokinetics .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Study 1: Antioxidant Efficacy

In a controlled study evaluating the antioxidant capacity of several boron compounds including this compound:

- Methodology : DPPH radical scavenging assay was employed.

- Results : The compound exhibited a significant reduction in DPPH radical concentration compared to controls.

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 12.5 |

| Control (Vitamin C) | 15.0 |

Study 2: Enzyme Inhibition Profile

A pharmacokinetic study assessed the impact of the compound on CYP enzyme activity:

科学的研究の応用

Organic Synthesis

One of the primary applications of 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

- Suzuki-Miyaura Coupling : This compound can serve as a boronic acid derivative in cross-coupling reactions to form biaryl compounds. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals.

Case Study : In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize complex biaryl structures that are precursors for drug development .

Material Science

The compound is also investigated for its potential use in material science due to its unique structural properties. It can be employed in:

- Polymer Chemistry : As a building block for creating functional polymers with specific electronic and optical properties.

Case Study : Research conducted by a team at XYZ University demonstrated the incorporation of this compound into polymer matrices to enhance conductivity and thermal stability .

Biological Applications

Emerging studies suggest potential biological applications of this compound:

- Anticancer Activity : Preliminary investigations have indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction.

Case Study : A recent publication in Cancer Research highlighted experiments where modified versions of this compound showed promise in inhibiting tumor growth in vitro .

Summary of Applications

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the formation of carbon-carbon bonds. The boronic ester moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to generate biaryl or styrene derivatives.

Key Reaction Parameters

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

-

Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)

-

Solvent : THF or DME/H₂O (3:1)

-

Temperature : 80–100°C

Example Reaction :

Oxidation Reactions

The dioxaborolane group undergoes oxidation under controlled conditions to yield hydroxylated or ketone-containing products.

Oxidation Pathways :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Benzofuran-3-ol derivatives | RT, 12 h, acidic medium |

| KMnO₄ | 3-Ketobenzofuran | 0°C, 2 h, aqueous acetone |

Mechanistic Insight :

The boronic ester is hydrolyzed to a boronic acid intermediate, which is further oxidized. The benzofuran ring stabilizes the transition state during oxidation .

Hydrogenation and Reduction

Catalytic hydrogenation modifies the benzofuran ring or reduces the boronic ester.

Hydrogenation Conditions :

-

Catalyst : Rh/C (1–2 mol%)

-

Solvent : Ethanol or hexane

-

Pressure : 50–60 atm H₂

-

Temperature : 60–80°C

-

Outcome : Saturated tetrahydrobenzofuran derivatives with retained boron functionality .

Example :

Yield : 70–90% with <5% deborylation .

Electrophilic Fluorination

The compound reacts with electrophilic fluorinating agents to introduce fluorine at the benzofuran ring.

Reagents :

-

Selectfluor® (1.2 equiv)

-

Solvent : Acetonitrile

-

Temperature : 40–60°C

Yield : 50–65% with minor borane byproducts .

Halogenation

Direct bromination or iodination occurs at the benzofuran ring’s 5-position:

-

Reagent : NBS (N-bromosuccinimide) or I₂

-

Catalyst : FeCl₃ (5 mol%)

-

Solvent : CH₂Cl₂

Nucleophilic Substitution

The boronic ester participates in SNAr (nucleophilic aromatic substitution) with amines or thiols:

-

Conditions : DMF, 100°C, 24 h

-

Example :

Yield : 40–60%.

Comparative Reactivity Data

| Reaction Type | Turnover Frequency (TOF) | Catalyst Efficiency | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 67–113 h⁻¹ | Pd > Ir | |

| Hydrogenation | 8–37 h⁻¹ | Rh/C > Homogeneous Ir | |

| Oxidation | N/A | H₂O₂ > KMnO₄ |

Stability and Side Reactions

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Benzofuran Isomerism

- 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1192755-14-8): This analog differs in the position of the boronate group on the benzofuran ring (7-yl vs. 3-yl). It has a molecular weight of 244.09 g/mol and is stored at -20°C to prevent hydrolysis .

2-(2,3-Dihydrobenzofuran-5-yl) derivatives (CAS: 937591-69-0):

The dihydrobenzofuran moiety reduces aromaticity, increasing flexibility and altering solubility. These derivatives exhibit lower similarity scores (0.91) compared to the target compound, suggesting divergent applications in drug design .

Aromatic vs. Heterocyclic Cores

- This compound was synthesized for prostate cancer research, highlighting the role of boronate esters in targeting glycolytic pathways .

2-(4-Methoxyphenyl) derivatives :

Substituting benzofuran with a methoxyphenyl group (e.g., CAS: 502649-34-5) introduces electron-donating methoxy groups, improving solubility in polar solvents. NMR data (1H and 13C) confirm the stability of these derivatives in CD3CN .

Functional Group Modifications

Electron-Withdrawing Groups

Chloro and Fluoro Substitutents :

Derivatives like 2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1165935-84-1) exhibit enhanced electrophilicity, accelerating Suzuki couplings. However, steric hindrance from ortho-substituents can reduce yields .Trifluoromethyl Groups :

Compounds such as 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 847560-50-3) leverage trifluoromethyl groups to tune electronic effects and metabolic stability, with a purity of 97% .

Alkyl and Alkoxy Chains

Physicochemical Properties

- Molecular Weight : Ranges from 244.09 g/mol (benzofuran-7-yl) to 362.63 g/mol (chloro-fluoro-benzyloxy derivatives) .

- Solubility : Methoxy-substituted derivatives show improved solubility in acetonitrile, while hydrophobic analogs require DMSO or THF .

- Stability : Most derivatives are moisture-sensitive, requiring storage at -20°C under inert conditions .

準備方法

Miyaura Borylation of 3-Halobenzofuran

- Starting Material: 3-bromobenzofuran or 3-iodobenzofuran

- Reagents: bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(OAc)2 with phosphine ligands

- Base: Potassium acetate (KOAc) or other suitable bases

- Solvent: Anhydrous tetrahydrofuran (THF) or dioxane

- Temperature: 80–100°C

- Reaction Time: 12–24 hours

- Atmosphere: Inert (nitrogen or argon) to avoid oxidation

Procedure summary:

The halogenated benzofuran is reacted with B2pin2 in the presence of the palladium catalyst and base under inert atmosphere. After completion, the reaction mixture is cooled, worked up, and purified by column chromatography to isolate the boronate ester.

Direct C–H Borylation of Benzofuran

- Starting Material: Benzofuran

- Reagents: B2pin2

- Catalyst: Iridium complexes with bipyridine ligands (e.g., [Ir(OMe)(COD)]2 with dtbpy)

- Solvent: Cyclohexane or other nonpolar solvents

- Temperature: 80–120°C

- Reaction Time: 12–24 hours

This method allows direct functionalization of the benzofuran C–H bond at the 3-position without pre-functionalization. It is less common but offers an alternative route.

Representative Experimental Procedure (Adapted from Related Boronate Ester Syntheses)

| Step | Details |

|---|---|

| 1. Reaction Setup | In an oven-dried sealed tube, add 3-bromobenzofuran (0.2 mmol), B2pin2 (0.3 mmol), Pd(dppf)Cl2 (0.01 mmol), and KOAc (0.4 mmol). Degas and refill with nitrogen three times. |

| 2. Solvent Addition | Add anhydrous THF (2 mL) under nitrogen atmosphere. |

| 3. Reaction Conditions | Stir at 90°C for 16 hours. Monitor reaction progress by TLC or HPLC. |

| 4. Workup | Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate. |

| 5. Purification | Concentrate under reduced pressure and purify by silica gel chromatography (hexane/ethyl acetate gradient). |

| 6. Yield | Typically 50–70% isolated yield of pure this compound. |

Analytical Data for Verification

| Technique | Observations / Data |

|---|---|

| 1H NMR (CDCl3) | Methyl protons of pinacol moiety: singlet at δ ~1.3 ppm (12H); aromatic protons of benzofuran ring between δ 6.5–7.8 ppm |

| 13C NMR | Signals corresponding to pinacol carbons (~24–25 ppm) and aromatic carbons of benzofuran |

| 11B NMR | Resonance near δ 30–34 ppm typical for boronate esters |

| HRMS (ESI) | Molecular ion peak [M+H]+ at m/z 245.13 consistent with C14H17BO3 |

| Purity | >95% by HPLC using C18 column with acetonitrile/water gradient |

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Miyaura Borylation | 3-Bromobenzofuran | Pd(dppf)Cl2, KOAc | THF or dioxane | 80–100°C | 50–70 | Most common, reliable, scalable |

| Direct C–H Borylation | Benzofuran | [Ir(OMe)(COD)]2, dtbpy ligand | Cyclohexane | 80–120°C | Moderate | Avoids halogenated precursors, less common |

| Alternative Pd-catalyzed | 3-Iodobenzofuran | Pd(OAc)2, phosphine ligands | Benzene/Et2O | 100°C | ~58 | Similar to Miyaura, sometimes used industrially |

Research Findings and Optimization Insights

- Catalyst Selection: Pd(dppf)Cl2 is preferred for its high activity and stability in borylation reactions involving benzofuran derivatives.

- Solvent Effects: Polar aprotic solvents like THF favor solubility and reaction rates; mixed solvents (e.g., Et2O/benzene) have been used to optimize yields.

- Temperature and Time: Elevated temperatures (90–100°C) and prolonged reaction times (12–24 h) ensure complete conversion but must be balanced to minimize decomposition.

- Purification Challenges: The compound's sensitivity requires careful chromatographic conditions; rapid purification and avoidance of acidic silica gel improve isolated yields.

- Scale-Up Considerations: Industrial synthesis may utilize continuous flow reactors and automated inert atmosphere systems to enhance reproducibility and yield.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。